N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-22-11-5-6-12(15(9-11)24-3)17-16(19)10-4-7-14(23-2)13(8-10)18(20)21/h4-9H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWKCKJQWFEDDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Chemistry Studies of N 2,4 Dimethoxyphenyl 4 Methoxy 3 Nitrobenzamide
Quantum Chemical Calculations: Electronic Structure and Molecular Properties
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure, geometry, and reactivity of N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide at the atomic level.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This would provide precise information on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the infrared (IR) and Raman spectra. This theoretical data is crucial for the interpretation of experimental spectroscopic results, allowing for the assignment of specific vibrational modes to the observed spectral bands.
HOMO-LUMO Analysis and Global Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.
From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity, chemical hardness, and global softness can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity and stability.
Table 1: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Formula | Value (a.u.) |
|---|---|---|
| HOMO Energy | EHOMO | Data not available |
| LUMO Energy | ELUMO | Data not available |
| Energy Gap | ΔE = ELUMO - EHOMO | Data not available |
| Electronegativity | χ = -(EHOMO + ELUMO)/2 | Data not available |
| Chemical Hardness | η = (ELUMO - EHOMO)/2 | Data not available |
Electrostatic Potential Surface Analysis for Reactivity Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP surface would likely indicate negative potential around the oxygen atoms of the nitro and methoxy (B1213986) groups, as well as the carbonyl group, and positive potential around the amide proton.
Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)
Computational methods can accurately predict various spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are essential for the structural elucidation of newly synthesized compounds. Similarly, the prediction of IR frequencies, as mentioned in section 4.1.1, aids in the analysis of experimental vibrational spectra.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| ¹H NMR (δ, ppm) | Data not available | Data not available |
| ¹³C NMR (δ, ppm) | Data not available | Data not available |
Molecular Docking Studies for Protein-Ligand Interaction Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.
Identification of Potential Biological Targets based on Structural Homology
The identification of potential biological targets for a novel compound can be guided by its structural similarity to known active molecules. By searching databases for proteins that bind ligands with similar scaffolds to this compound, potential protein targets can be proposed. Molecular docking simulations would then be performed to predict the binding affinity and interaction patterns of the compound with these potential targets. These interactions typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces. The results of such studies could guide further experimental investigations into the compound's biological activity.
Binding Modes, Interaction Energies, and Key Residue Interactions
Molecular docking simulations are pivotal in predicting the preferred binding orientation of a ligand within a protein's active site and estimating the strength of the interaction. For this compound, a hypothetical binding mode within a representative kinase binding site reveals several key interactions that likely contribute to its binding affinity.
The nitro group on the benzamide (B126) ring is predicted to be a significant contributor to binding, often forming hydrogen bonds with backbone amides or charged residues such as arginine or lysine in a protein's active site. The methoxy group at the 4-position of the benzamide ring can also act as a hydrogen bond acceptor. The central amide linkage is crucial, typically forming at least one hydrogen bond with a key residue in the hinge region of a kinase or a similar ATP-binding site.
The interaction energies, calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a quantitative estimate of the binding affinity. For a compound like this compound, the calculated binding free energy is expected to be in a favorable range, indicating a stable ligand-protein complex.
Table 1: Predicted Interaction Energies and Key Residue Interactions of this compound in a Hypothetical Kinase Binding Site
| Interaction Type | Interacting Ligand Moiety | Key Interacting Residues (Hypothetical) | Estimated Contribution to Binding Energy (kcal/mol) |
| Hydrogen Bond | Nitro group | Arg123 (side chain) | -3.5 to -5.0 |
| Hydrogen Bond | Amide N-H | Glu85 (backbone C=O) | -2.5 to -4.0 |
| Hydrogen Bond | Amide C=O | Lys45 (backbone N-H) | -2.0 to -3.5 |
| Hydrophobic Interactions | 2,4-dimethoxyphenyl ring | Leu15, Val23, Ile130 | -4.0 to -6.0 |
| van der Waals Contacts | Entire molecule | Multiple residues in the binding pocket | -10.0 to -15.0 |
| Total Estimated Binding Free Energy (ΔG) | -22.0 to -33.5 |
Virtual Screening and Ligand-Based Pharmacophore Modeling
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov Ligand-based pharmacophore modeling, a key component of virtual screening, involves identifying the essential steric and electronic features of a set of known active ligands that are responsible for their biological activity. dergipark.org.tr
A pharmacophore model for this compound and its analogs would likely consist of several key features:
A hydrogen bond acceptor: Representing the nitro group and/or the methoxy oxygen.
A hydrogen bond donor: Representing the amide N-H group.
An aromatic ring feature: Corresponding to the benzamide ring.
A hydrophobic feature: Representing the dimethoxyphenyl moiety.
This model can then be used as a 3D query to screen large compound databases to find other molecules that have a similar arrangement of these features and are therefore predicted to have similar biological activity. This approach is particularly useful when the 3D structure of the target protein is unknown. dergipark.org.tr
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule over time, offering insights into its conformational flexibility and the stability of its interactions with a biological target. mdpi.com
In solution, this compound is expected to exhibit considerable conformational flexibility, particularly around the amide bond and the single bonds connecting the aromatic rings. The molecule can adopt various conformations due to the rotation of these bonds. wikipedia.org MD simulations can map the conformational landscape and identify the most stable, low-energy conformations.
When bound to a protein, the conformational freedom of the ligand is significantly restricted. MD simulations of the ligand-protein complex can reveal how the protein environment influences the ligand's conformation and which conformation is the most stable within the binding site. These simulations can also highlight the flexibility of certain parts of the ligand even when bound, which can be important for its biological activity.
MD simulations are instrumental in assessing the stability of a ligand-protein complex over time. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, one can determine if the complex remains stable or if the ligand dissociates from the binding site. For a stable complex, the RMSD values will fluctuate around an equilibrium value.
Water molecules play a crucial role in mediating ligand-protein interactions. nih.gov MD simulations explicitly model the solvent and can identify key water molecules that form bridging hydrogen bonds between the ligand and the protein, thereby contributing to the stability of the complex. The analysis of water dynamics at the binding interface can provide valuable information for lead optimization.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Development)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. rutgers.edu The development of a QSAR model is a theoretical exercise that can guide the synthesis of new, more potent analogs.
The first step in QSAR modeling is the calculation of a wide range of molecular descriptors for a set of compounds with known biological activities. These descriptors can be classified into several categories:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices, connectivity indices, etc.
3D descriptors: Molecular shape indices, surface area, volume, etc.
Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges, etc.
Once the descriptors are calculated, a mathematical model is built using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to establish a correlation between the descriptors and the biological activity. mdpi.com For a series of nitrobenzamide derivatives, a hypothetical QSAR model might reveal that descriptors related to hydrophobicity (e.g., LogP) and electronic properties (e.g., the charge on the nitro group) are critical for activity. nih.govresearchgate.net
Predictive Capabilities for Hypothetical Analogues
In the field of computational and theoretical chemistry, the exploration of hypothetical analogues of a lead compound like this compound is a crucial step in drug discovery and materials science. These in silico studies allow researchers to predict the properties and potential activities of novel, yet-to-be-synthesized molecules, thereby guiding synthetic efforts towards the most promising candidates. This predictive power is primarily leveraged through techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.
The core principle behind these predictive studies is that the biological activity and physicochemical properties of a compound are directly related to its molecular structure. By systematically modifying the structure of this compound in a virtual environment, computational models can forecast the impact of these changes. For instance, modifications could include altering the substitution patterns on the phenyl rings, replacing the methoxy or nitro groups with other functional groups, or modifying the amide linker.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical representations that correlate the structural or property descriptors of a series of compounds with their biological activity. For hypothetical analogues of this compound, a QSAR study would involve designing a virtual library of related structures and calculating various molecular descriptors for each. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).
A hypothetical QSAR study on analogues of this compound could reveal key structural features essential for a desired activity. For example, a model might predict that increasing the electron-withdrawing nature of the substituent at a particular position on the phenyl ring enhances the compound's inhibitory activity against a specific enzyme. Such a model can be used to design and prioritize new, more potent compounds before their actual synthesis. nih.gov
Table 1: Hypothetical QSAR Predictions for Analogues of this compound
| Analogue ID | Modification | Predicted pIC50 | Key Descriptor Influencing Activity |
| H1 | Replacement of 3-nitro with 3-cyano | 6.8 | Electronic (Hammett constant) |
| H2 | Addition of a 5-chloro group | 7.2 | Steric (Molar refractivity) |
| H3 | Replacement of 4-methoxy with 4-ethoxy | 6.5 | Hydrophobic (logP) |
| H4 | Isomeric shift of dimethoxy groups | 6.2 | Topological (Wiener index) |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of hypothetical analogues of this compound, docking simulations can be used to predict their binding affinity and mode of interaction with a specific biological target, such as a receptor or enzyme.
By creating 3D models of the hypothetical analogues and docking them into the active site of a target protein, researchers can gain insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. This information is invaluable for designing analogues with improved binding affinity and selectivity. For example, a docking study might reveal that a hypothetical analogue with a hydroxyl group in place of a methoxy group can form an additional hydrogen bond with a key amino acid residue in the active site, thereby increasing its predicted potency.
Table 2: Hypothetical Molecular Docking Results for Analogues Targeting a Kinase
| Analogue ID | Modification | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| H5 | 3-nitro to 3-amino | -8.5 | Forms H-bond with Asp145 |
| H6 | 4-methoxy to 4-trifluoromethoxy | -9.2 | Enhanced hydrophobic interaction with Leu83 |
| H7 | N-phenyl to N-pyridyl | -8.8 | Forms H-bond with Ser16 |
| H8 | 2,4-dimethoxy to 2,4-dichloro | -7.9 | Halogen bonding with Phe80 |
In Silico ADMET Prediction
The therapeutic potential of a compound is not solely dependent on its biological activity but also on its pharmacokinetic and safety profile. In silico ADMET prediction tools are used to estimate properties such as intestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicities.
For hypothetical analogues of this compound, these predictive models can flag potential liabilities early in the design phase. For instance, an analogue predicted to have high activity might also be predicted to have poor oral bioavailability or a high risk of hepatotoxicity. This allows for the modification of the structure to improve its drug-like properties before committing resources to its synthesis and experimental testing.
Table 3: Hypothetical in silico ADMET Profile of Designed Analogues
| Analogue ID | Predicted Human Intestinal Absorption (%) | Predicted Blood-Brain Barrier Permeability | Predicted Hepatotoxicity Risk |
| H9 | High (>90%) | Low | Low |
| H10 | Moderate (50-70%) | High | High |
| H11 | High (>90%) | Low | Low |
| H12 | Low (<30%) | Low | Moderate |
Molecular Level Biological Activity and Mechanistic Elucidation of N 2,4 Dimethoxyphenyl 4 Methoxy 3 Nitrobenzamide and Analogues in Vitro and Cellular Focus
In Vitro Enzyme Inhibition Studies
The ability of N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide and related compounds to inhibit the activity of various enzymes has been explored, revealing potential therapeutic applications. The following subsections detail the findings related to specific enzyme targets.
While direct studies on the cholinesterase inhibitory activity of this compound are not extensively documented, the broader class of benzamide (B126) derivatives has been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a series of benzamide and picolinamide (B142947) derivatives containing a dimethylamine (B145610) side chain were synthesized and evaluated for their cholinesterase inhibitory activity. nih.gov In this study, compound 7a (a picolinamide derivative) was identified as the most potent AChE inhibitor with an IC50 value of 2.49 ± 0.19 μM. nih.gov Kinetic analysis of this compound revealed a mixed-type inhibition of AChE. nih.gov
The general structure of benzamides allows for various substitutions that can influence their binding to the active sites of cholinesterases. The presence of functional groups that can form hydrogen bonds or hydrophobic interactions within the enzyme's active site is crucial for inhibitory activity. mdpi.com For instance, the presence of hydroxyl and methoxyl groups, as well as a cationic center, can influence the potential of a compound to act as an acetylcholinesterase inhibitor. mdpi.com
Further research on other benzamide derivatives has also shown potent butyrylcholinesterase inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar to low micromolar range. nih.gov The inhibitory mechanism is often reversible and can be of a mixed or non-competitive type, indicating that the inhibitors may bind to both the catalytic and peripheral anionic sites of the enzyme. mdpi.com
Table 1: Cholinesterase Inhibitory Activity of Representative Benzamide Analogues
| Compound | Target Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|---|
| 7a (picolinamide derivative) | AChE | 2.49 ± 0.19 | Mixed-type |
| Benzofuran-2-carboxamide derivative 6h | BChE | 0.054 | Not specified |
| Benzofuran-2-carboxamide derivative 6k | BChE | 2.7 | Not specified |
Note: The data presented is for analogous compounds, as direct data for this compound is not available.
The potential of this compound and its analogues as kinase inhibitors has been an area of interest. While specific data on this compound is limited, the broader family of benzamide derivatives has been explored for its activity against various kinases.
Bone Morphogenetic Protein Receptor Type 2 (BMPR2): There is a lack of direct evidence for the inhibition of BMPR2 by this compound. However, the general class of substituted benzamides has been investigated as potential kinase inhibitors.
Focal Adhesion Kinase (FAK): Similarly, direct inhibition of FAK by this specific compound has not been reported. However, various heterocyclic compounds incorporating a benzamide moiety have been designed and synthesized as FAK inhibitors, demonstrating the potential of this chemical scaffold in targeting this kinase.
CDC-like Kinases (CLK): The inhibitory activity of this compound against CLK has not been specifically determined.
Research into other benzamide derivatives has shown that this class of compounds can exhibit inhibitory activity against a range of protein kinases. For example, certain 3-substituted benzamide derivatives have been identified as potent inhibitors of the Bcr-Abl tyrosine kinase. nih.gov Furthermore, novel 4-(arylaminomethyl)benzamide derivatives have demonstrated significant inhibitory activity against several receptor tyrosine kinases, including EGFR, HER-2, and KDR. nih.gov The kinase inhibitory profile of these compounds is often dependent on the specific substitution pattern on the benzamide core, which influences the binding affinity and selectivity for the target kinase. researchgate.net
Table 2: Kinase Inhibitory Activity of Representative Benzamide Analogues
| Compound | Target Kinase | % Inhibition @ 10 nM |
|---|---|---|
| Analogue 11 ((trifluoromethyl)benzene derivative) | EGFR | 91% |
| Analogue 13 ((trifluoromethyl)benzene derivative) | EGFR | 92% |
Note: The data presented is for analogous compounds, as direct data for this compound is not available.
Investigations into the enzymatic inhibition profile of nitrobenzamide derivatives have extended to other microbial enzymes, revealing promising activities.
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): Nitrobenzamides have emerged as a significant class of inhibitors targeting DprE1, an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis. nih.govnih.gov The mechanism of action for many nitroaromatic compounds, including nitrobenzamides, involves the reduction of the nitro group by the FAD cofactor of DprE1 to a nitroso species. nih.gov This reactive intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site of the enzyme, leading to its irreversible inhibition. nih.gov Studies on N-alkyl nitrobenzamides have shown that derivatives with 3,5-dinitro and 3-nitro-5-trifluoromethyl substitutions exhibit potent antimycobacterial activity, with MIC values as low as 16 ng/mL. mdpi.comresearchgate.net
Urease: The inhibition of urease, a key enzyme in the pathogenesis of infections caused by bacteria such as Helicobacter pylori, has been explored with various classes of compounds, including benzamide derivatives. nih.gov While direct studies on this compound are scarce, related nitrobenzamide and thiourea (B124793) derivatives have demonstrated significant urease inhibitory activity. nih.gov The mechanism often involves the interaction of the inhibitor with the nickel ions in the active site of the enzyme. nih.gov For instance, N¹,N²-diaryl derivatives of urea (B33335) containing nitro groups have shown low micromolar inhibition of Canavalia ensiformis urease. nih.gov
Table 3: Inhibitory Activity of Representative Nitrobenzamide Analogues against Other Enzyme Targets
| Compound Family | Target Enzyme | Notable Activity |
|---|---|---|
| N-alkyl nitrobenzamides | DprE1 | MIC as low as 16 ng/mL against M. tuberculosis |
| N¹,N²-diaryl urea derivatives (with nitro groups) | Urease | Low micromolar inhibition |
Note: The data presented is for analogous compounds, as direct data for this compound is not available.
In Vitro Antimicrobial Activity Investigations
Nitroaromatic compounds, including nitrobenzamides, are known to possess a broad spectrum of antibacterial activity. encyclopedia.pub The mechanism of action is often attributed to the reduction of the nitro group within the bacterial cell, leading to the formation of toxic intermediates that can damage DNA and other critical cellular components. researchgate.net
Studies on N-aryl amino acids, which share some structural similarities with the target compound, have demonstrated significant antibacterial activity. For example, N-(4-Nitrophenyl)-L-proline was found to be more potent than streptomycin (B1217042) against Escherichia coli. mdpi.com Furthermore, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide derivatives showed moderate to high antibacterial action against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria. researchgate.net
Table 4: Antibacterial Activity of Representative N-Aryl Benzamide Analogues
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| N-(4-Nitrophenyl)-L-proline | Escherichia coli | < 1250 |
| N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide | Staphylococcus aureus | - |
| N-(3-chloro-2-(4-methoxyphenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide | Bacillus subtilis | - |
Note: The data presented is for analogous compounds, as direct data for this compound is not available. MIC values are indicative and may vary based on the specific assay conditions.
The antifungal potential of this compound and related compounds has also been a subject of investigation. Nitroaromatic compounds have demonstrated activity against various fungal pathogens. nih.gov
Studies on N-aryl carbamate (B1207046) derivatives have shown good in vitro antifungal activity against several plant fungal pathogens, with many compounds exhibiting an inhibitory rate of over 60% at a concentration of 50 μg/mL. researchgate.netmdpi.com In another study, N-phenylbenzamides were shown to inhibit the growth of Candida albicans. researchgate.net The structure-activity relationship of these compounds indicates that the nature and position of substituents on the aryl rings play a crucial role in determining their antifungal potency. nih.gov Specifically, nitro-derivatives containing halogen atoms have shown promising activity against Candida species. encyclopedia.pub
Table 5: Antifungal Activity of Representative N-Aryl Benzamide and Carbamate Analogues
| Compound Family | Fungal Species | Activity |
|---|---|---|
| N-aryl carbamates | Plant pathogenic fungi | >60% inhibition at 50 µg/mL |
| N-phenylbenzamides | Candida albicans | Zone of inhibition observed |
| Halogenated nitro-derivatives | Candida sp. | MIC range of 15.6–62.5 µg/mL |
Note: The data presented is for analogous compounds, as direct data for this compound is not available.
Anti-Salmonella typhi Activity
Currently, there is a lack of specific research data in publicly available literature detailing the in vitro activity of this compound or its close analogues against Salmonella typhi, the causative agent of typhoid fever.
Antitubercular Activity (e.g., against M. tuberculosis)
Nitrobenzamide derivatives have emerged as a significant class of compounds with potent activity against Mycobacterium tuberculosis (Mtb). nih.govpreprints.org While specific data for this compound is not extensively detailed, the broader family of nitrobenzamides, particularly 3,5-dinitrobenzamide (B1662146) derivatives, demonstrates promising antitubercular effects. nih.govnih.gov Several of these compounds exhibit minimum inhibitory concentrations (MIC) against the Mtb H37Rv strain that are comparable to the first-line drug isoniazid. nih.gov
The primary molecular target for many antitubercular nitroaromatic compounds, including nitrobenzamides, is the enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1). nih.govpreprints.orgnih.gov DprE1 is a critical flavoenzyme essential for the biosynthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. nih.govnewtbdrugs.org Covalent inhibitors of DprE1 typically possess a nitro group which is believed to be essential for their mechanism of action. nih.govnih.gov The proposed mechanism involves the reduction of the nitro group to a nitroso intermediate within the enzyme's active site. This reactive species then forms a covalent bond with a key cysteine residue (Cys387), leading to irreversible inhibition of the enzyme and disruption of cell wall synthesis. preprints.orgbohrium.com The activity of these compounds is highly dependent on their structural features, with both the nitro-substitution pattern and the nature of the amide substituents influencing their potency. nih.goviu.edu
| Compound Type | Example Analogues | Reported MIC (µg/mL) | Reference |
|---|---|---|---|
| 3,5-Dinitrobenzamides | Compound c2 | 0.031 | nih.gov |
| 3,5-Dinitrobenzamides | Compound d1 | 0.031 | nih.gov |
| 3,5-Dinitrobenzamides | Compound d2 | 0.031 | nih.gov |
| N-alkyl 3,5-dinitrobenzamide | Derivative with C6 alkyl chain | 0.016 | preprints.org |
| N-benzyl 3,5-dinitrobenzamide | Analogue A6 | <0.016 | iu.edu |
| N-benzyl 3,5-dinitrobenzamide | Analogue A11 | <0.016 | iu.edu |
In Vitro Anticancer and Antiproliferative Activity on Cell Lines
Inhibition of Proliferation in various Cancer Cell Lines (e.g., HEPG2, HELA, MCF-7)
| Compound Class | Analogue Example | Cell Line | Reported IC50 (µM) | Reference |
|---|---|---|---|---|
| Imidazole-based N-phenylbenzamide | Derivative 4f | A549 (Lung) | 7.5 | frontiersin.org |
| Imidazole-based N-phenylbenzamide | Derivative 4f | HeLa (Cervical) | 9.3 | frontiersin.org |
| Imidazole-based N-phenylbenzamide | Derivative 4f | MCF-7 (Breast) | 8.9 | frontiersin.org |
| Chalcone-Thienopyrimidine | Compound 3b | HepG2 (Liver) | Potent (Specific value not given) | nih.gov |
| Chalcone-Thienopyrimidine | Compound 3g | MCF-7 (Breast) | Potent (Specific value not given) | nih.gov |
| Nitroquinolone Acyl Hydrazone | Compound 3c | A549 (Lung) | 15.3 | nih.gov |
Cellular Pathway Modulation Leading to Antiproliferative Effects (e.g., ERK1/2 inhibition, cell cycle progression)
The antiproliferative effects of anticancer agents are often linked to their ability to modulate key cellular signaling pathways that control cell growth, survival, and division. The extracellular signal-regulated kinase (ERK1/2) pathway is a critical regulator of cell proliferation, and its inhibition can lead to cell cycle arrest and apoptosis. nih.gov While direct evidence of this compound modulating the ERK1/2 pathway is not available, this pathway is a known target for other anticancer compounds. nih.gov Inhibition of ERK1/2 can contribute to cell cycle arrest, often at the G0/G1 or G2/M phases, thereby preventing cancer cells from proceeding through division. nih.govwaocp.org For example, some compounds induce apoptosis and cell cycle arrest through mechanisms that involve the ERK and p38 kinase pathways. nih.gov The induction of apoptosis is a key mechanism for many chemotherapeutic agents, and for some nitrobenzamide analogues, it has been linked to the metabolic reduction of the nitro group within tumor cells. nih.gov
HIV-1 Vif Antagonism and APOBEC3G Protection in Non-Permissive Cells
The human immunodeficiency virus type 1 (HIV-1) Vif (Viral infectivity factor) protein is essential for viral replication in non-permissive cells, such as primary T lymphocytes. Vif counteracts the potent antiviral activity of the host cytidine (B196190) deaminase APOBEC3G (A3G). nih.govuniprot.org A3G, in the absence of Vif, gets incorporated into new viral particles and induces catastrophic hypermutation of the viral DNA during reverse transcription. nih.gov Vif functions by binding to A3G and targeting it for degradation through the host's ubiquitin-proteasome pathway. nih.govuniprot.org This action prevents A3G from being packaged into new virions, thus protecting the virus. nih.gov
The interaction between Vif and A3G is a well-recognized target for the development of novel anti-HIV-1 therapeutics. nih.govnih.gov Small molecules that can inhibit this interaction could protect A3G from Vif-mediated degradation, restoring its antiviral function. nih.gov However, based on the available scientific literature, there are no specific studies that have investigated or demonstrated the potential of this compound or its close analogues as antagonists of HIV-1 Vif or as protectors of APOBEC3G.
Investigation of Molecular Targets and Mechanisms of Action
Based on studies of analogous compounds, the primary molecular target identified for the biological activity of the nitrobenzamide class is the enzyme DprE1 in Mycobacterium tuberculosis. nih.govpreprints.org The mechanism of action is covalent inhibition, which is dependent on the nitro group and leads to the disruption of the bacterial cell wall synthesis. preprints.orgbohrium.com
In the context of anticancer activity, the mechanisms for nitrobenzamide derivatives are less clearly defined and appear to be multifaceted. For some related compounds, the proposed mechanism involves the intracellular reduction of the nitro group to a reactive nitroso species, which can then induce apoptosis. nih.gov One identified target for such a reactive intermediate is poly(ADP-ribose) polymerase (PARP), which is inactivated through zinc ejection. nih.gov Other potential mechanisms for the broader class of benzamide-containing anticancer agents include the inhibition of tubulin polymerization, which disrupts the cytoskeleton and leads to cell cycle arrest and apoptosis. nih.gov Furthermore, modulation of critical signaling pathways, such as the ERK/MAPK pathway, represents another plausible mechanism through which antiproliferative effects could be exerted. nih.gov However, the specific molecular targets and precise mechanisms of action for this compound in cancer cells have not been specifically elucidated and remain an area for further investigation.
Identification of Specific Proteins or Nucleic Acids Interacting with the Compound
Direct evidence identifying specific protein or nucleic acid targets for this compound is not presently available. However, research on analogous nitroaromatic compounds, particularly nitrobenzamides, suggests potential interactions with enzymes involved in cellular reduction and stress responses.
One pertinent analogue, 4-iodo-3-nitrobenzamide, has been shown to undergo metabolic reduction to its nitroso derivative within tumor cells. nih.gov This reactive intermediate was found to inactivate poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death pathways, by causing the ejection of zinc from its zinc finger domains. nih.gov Given the structural similarity, it is plausible that this compound could also be a substrate for cellular reductases, leading to the formation of a nitroso intermediate capable of interacting with and inhibiting zinc-finger-containing proteins like PARP.
Furthermore, studies on other benzamide derivatives have indicated a broad range of biological activities, which imply interactions with various protein targets. For example, certain N-substituted aminobenzamide scaffolds have been investigated as inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme. dovepress.com While the specific substitutions differ, this highlights the potential for the benzamide core to serve as a scaffold for enzyme inhibitors. The biological activities of various substituted benzamides are summarized in the table below.
| Compound Class | Potential Protein Target(s) | Observed Biological Activity |
| 4-Iodo-3-nitrobenzamide | Poly(ADP-ribose) polymerase (PARP) | Antitumor, induction of apoptosis |
| N-substituted aminobenzamides | Dipeptidyl peptidase-IV (DPP-IV) | Antidiabetic |
| Nitrobenzamides | DprE1 (Mycobacterium tuberculosis) | Antimycobacterial |
This table presents potential protein targets based on studies of analogous compounds.
Elucidation of Signaling Pathways Modulated by this compound
The modulation of specific signaling pathways by this compound has not been directly investigated. However, based on the activities of related compounds, several pathways can be implicated.
The potential interaction with PARP, as suggested by the action of 4-iodo-3-nitrobenzamide, would directly impact signaling pathways related to DNA damage response and apoptosis. nih.gov PARP activation is a critical step in the repair of single-strand DNA breaks. Its inhibition can lead to the accumulation of DNA damage and the induction of programmed cell death, particularly in cancer cells with existing DNA repair defects.
Additionally, the bioreduction of the nitro group can lead to the generation of reactive oxygen species (ROS), which are known to modulate a multitude of signaling pathways. These include pathways involved in inflammation, cell proliferation, and apoptosis. The specific pathways affected would depend on the cellular context and the specific reactive intermediates formed. Key signaling pathways that are often modulated by compounds that induce oxidative stress include:
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway: A key regulator of the inflammatory response.
MAPK (Mitogen-Activated Protein Kinase) signaling pathways (e.g., ERK, JNK, p38): Involved in cellular proliferation, differentiation, and stress responses.
PI3K/Akt signaling pathway: A crucial pathway for cell survival and proliferation.
Role of Nitro Group Bioreduction in Biological Mechanisms
The nitroaromatic group is a key pharmacophore whose biological activity is often dependent on its metabolic reduction within the cell. nih.gov This bioreduction is a critical activation step for many nitro compounds. The process is typically catalyzed by a variety of cellular nitroreductases, which are flavoenzymes capable of reducing the nitro group. nih.gov
The reduction of an aromatic nitro compound proceeds through a series of intermediates, as outlined in the following table:
| Reduction Step | Intermediate | Chemical Formula |
| Initial Compound | Nitroaromatic | R-NO₂ |
| Step 1 (2e⁻ reduction) | Nitrosoaromatic | R-NO |
| Step 2 (2e⁻ reduction) | Hydroxylamine (B1172632) | R-NHOH |
| Step 3 (2e⁻ reduction) | Amine | R-NH₂ |
This table outlines the general pathway for the bioreduction of aromatic nitro compounds.
The initial reduction to the nitroso intermediate is often the rate-limiting step and produces a highly reactive electrophile. nih.gov This intermediate can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and toxicity. nih.gov The subsequent reduction to hydroxylamine and then to the corresponding amine represents further steps in the metabolic pathway. The generation of these reactive intermediates is believed to be a primary mechanism behind the cytotoxic and antimicrobial effects of many nitroaromatic compounds. nih.gov In the context of this compound, it is highly probable that its biological activity, particularly any potential antitumor or antimicrobial effects, is intrinsically linked to the bioreduction of its 3-nitro group.
Studies on Antioxidant Properties (if applicable)
While there are no direct studies on the antioxidant properties of this compound, the presence of multiple methoxy (B1213986) groups on the phenyl rings suggests a potential for antioxidant activity. Phenolic compounds and their methoxylated derivatives are well-known for their ability to scavenge free radicals.
The antioxidant activity of methoxy-substituted phenolic compounds is attributed to their ability to donate a hydrogen atom from a hydroxyl group or to stabilize radical species through resonance, a capacity that can be influenced by the presence and position of methoxy groups. Although the title compound lacks a free hydroxyl group, studies on related dimethoxyphenyl and methoxyphenyl derivatives have demonstrated antioxidant potential. For instance, various amides and other derivatives containing the 3,4-dimethoxyphenyl moiety have shown notable radical scavenging activity in in-vitro assays. japsonline.com
| Compound Moiety | Associated Potential Activity |
| 4-methoxy-3-nitrobenzamide | Prodrug activation via nitroreduction, potential antitumor/antimicrobial effects |
| N-(2,4-dimethoxyphenyl) | Potential antioxidant/radical scavenging properties |
Structure Activity Relationship Sar Studies for N 2,4 Dimethoxyphenyl 4 Methoxy 3 Nitrobenzamide Derivatives
Impact of Substitutions on the 2,4-Dimethoxyphenyl Moiety
The presence, number, and position of methoxy (B1213986) groups on the N-phenyl ring are key to the activity of many benzamide (B126) derivatives. In a study of related benzamide-isoquinoline derivatives, the presence of electron-donating methoxy groups was found to increase the affinity for the σ2 receptor. nih.gov The position of these groups is also critical; research on aminobutyl-benzamides showed that replacing two methoxy groups with other structures decreased affinity for the target receptor by 8- to 12-fold. nih.gov For some benzamide classes, such as those targeting the D4 dopamine (B1211576) receptor, polar substituents on the benzamide ring, including methoxy groups, play a critical role in the observed SAR. nih.gov Specifically, in 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, the 2,6-dimethoxy substitution pattern was found to be important for chitin (B13524) synthesis inhibition. nih.gov
Table 1: Effect of Methoxy Group Modifications on Biological Activity in Related Benzamide Analogues Hypothetical data based on general findings.
| Compound Analogue | Modification on N-Phenyl Ring | Relative Activity |
|---|---|---|
| Analogue A | 2,4-dimethoxy | 100% |
| Analogue B | 2-methoxy | 75% |
| Analogue C | 4-methoxy | 80% |
| Analogue D | 3,5-dimethoxy | 60% |
| Analogue E | No methoxy groups | 20% |
The introduction of functional groups other than methoxy groups on the N-phenyl ring significantly influences the compound's activity. Generally, the electronic properties of these substituents—whether they donate or withdraw electrons—alter the molecule's interaction with its target.
For many classes of N-phenylbenzamides, electron-withdrawing groups on the anilide (N-phenyl) portion enhance potency. nih.govresearchgate.net However, this is not a universal rule and is highly dependent on the specific biological target. For instance, in a series of benzamide-isoquinoline derivatives targeting sigma receptors, electron-donating groups increased σ2 affinity, while electron-withdrawing groups decreased it. nih.gov Studies on other benzamides have shown that having either electron-donating or electron-accepting moieties does not significantly affect activity against certain targets like Mycobacterium tuberculosis. acs.org The change in electron density on the phenyl ring, caused by the inductive or resonance effects of substituents like -CN or halogens, can force the molecule to adopt a different binding pose, thereby altering its activity. mdpi.com
Table 2: Influence of Substituent Electronic Effects on the N-Phenyl Ring of Benzamide Analogues
| Substituent Type | Example Group | General Impact on Potency (Target Dependent) |
|---|---|---|
| Strong Electron-Donating | -OCH3, -NH2 | Can increase or decrease activity |
| Weak Electron-Donating | -CH3 | Can increase or decrease activity |
| Halogens (Weakly Withdrawing) | -F, -Cl | Often enhances activity |
| Strong Electron-Withdrawing | -CF3, -CN | Often enhances activity, but can be detrimental |
Role of the Nitro Group and its Position on the Benzamide Ring
The nitro (-NO2) group on the benzamide portion of the molecule is a powerful electron-withdrawing group that profoundly impacts the compound's physicochemical properties and biological activity. nih.gov
The presence of a nitro group, a strong electron-withdrawing substituent, is often beneficial for improving the potency of N-phenylbenzamide analogues. nih.govresearchgate.net The substitution of a hydrogen atom with a nitro group can lead to a significant increase in biological activity. This enhancement is often attributed to the nitro group's ability to modify the electronic properties of the aromatic ring, which can favor interactions with nucleophilic sites in biological targets like enzymes. nih.gov In studies of salicylanilides and related compounds, nitro derivatives generally showed increased lipophilicity and a positive influence on inhibitory activity compared to their amino (reduced nitro) counterparts. mdpi.com However, the effect can be target-specific, as some studies on benzamide-isoquinoline derivatives found that an electron-withdrawing nitro group decreased affinity for the σ2 receptor. nih.gov
The position of the nitro group on the aromatic ring is a critical factor that can dramatically alter biological activity. mdpi.comrsc.org This is because different positional isomers can lead to distinct electronic distributions and steric profiles, affecting how the molecule binds to its target. For instance, in a study of nitro-containing chalcones, the anti-inflammatory activity was highest when the nitro group was in the ortho position, while vasorelaxant activity was highest when it was in the para position. mdpi.com For N-phenylbenzamides, it has been observed that electron-withdrawing substituents at the meta and para positions on the carboxylic (benzamide) portion generally improve potency. nih.gov Therefore, a 3-nitro or 4-nitro substitution on the benzamide ring would be expected to be more favorable than a 2-nitro (ortho) substitution, which might introduce steric hindrance.
Table 3: Hypothetical Activity Based on Nitro Group Position on the Benzamide Ring
| Compound Isomer | Nitro Group Position | Expected Relative Potency | Rationale |
|---|---|---|---|
| 3-nitro (meta) | 3 | High | Favorable electronic effect, avoids steric clash. nih.gov |
| 4-nitro (para) | 4 | High | Favorable electronic effect. nih.gov |
| 2-nitro (ortho) | 2 | Low | Potential for steric hindrance and unfavorable intramolecular interactions. |
The introduction of more than one nitro group onto the benzamide ring can further modulate activity, though the effects can be complex. The presence of multiple nitro groups drastically increases the electron-withdrawing nature of the ring, which can enhance interactions with certain biological targets. nih.gov For example, in studies of nitrated pyrrole (B145914) rings, the presence of nitro groups at both the C2 and C4 positions enhanced antibacterial activity. nih.gov However, adding multiple bulky groups can also lead to steric hindrance, potentially reducing binding affinity. Furthermore, the presence of multiple nitro groups can significantly alter the molecule's pharmacokinetic properties, sometimes leading to toxicity due to metabolic reduction processes. nih.gov Research on 3-Nitro-2,4,6-trihydroxy benzamides indicates that nitration is a key feature for their inhibitory activity. researchgate.net
Influence of the Amide Linker and N-Substitution
In the case of N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide, the methoxy groups on the N-phenyl ring and the nitro and methoxy groups on the benzamide ring can influence the electronic environment and steric hindrance around the amide bond. The presence of an ortho-methoxy group on the N-phenyl ring could potentially lead to the formation of an intramolecular hydrogen bond with the amide N-H, which would favor a more planar conformation. Theoretical studies on related molecules, such as 3-amino-4-methoxy benzamide, have confirmed the possibility of intramolecular hydrogen bonding influencing the molecular structure. ias.ac.in The planarity and rigidity conferred by such interactions can be crucial for fitting into a specific binding pocket of a biological target. The amide group itself is a key hydrogen bond donor (N-H) and acceptor (C=O), allowing for critical interactions with amino acid residues in a protein's active site.
Modification of the substituent on the amide nitrogen can significantly impact the biological activity of benzamide derivatives. Replacing the hydrogen atom on the amide nitrogen with an alkyl group, for example, can alter the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability.
N-alkylation of amides is a common strategy in medicinal chemistry. nih.govnih.govsemanticscholar.org The introduction of an alkyl group on the amide nitrogen removes the hydrogen bond donating capability of the amide linker. If this hydrogen bond is critical for binding to the target, N-alkylation would be expected to decrease or abolish the biological activity. Conversely, if this interaction is not essential, or if the alkyl group can establish favorable hydrophobic interactions within the binding site, an increase in activity might be observed. Studies on N-alkyl nitrobenzamides have shown that the length of the N-alkyl chain can have a significant impact on antimycobacterial activity, with intermediate chain lengths often showing the best potency. nih.govnih.gov This suggests that the N-substituent's size and lipophilicity must be optimized for a given target.
| Modification at Amide Nitrogen | Expected Impact on Hydrogen Bonding | Potential Effect on Activity | Rationale |
| N-H (unsubstituted) | Donor and Acceptor | Baseline Activity | Allows for potential hydrogen bonding with the target. |
| N-Methyl | Acceptor only | Potentially reduced or altered | Removes hydrogen bond donating ability; introduces small steric bulk. |
| N-Ethyl | Acceptor only | Potentially reduced or altered | Increases steric bulk and lipophilicity compared to N-methyl. |
| N-Acyl | Acceptor only | Likely reduced | Increases steric hindrance and alters electronic properties significantly. |
This table is illustrative and based on general principles of medicinal chemistry. The actual effects would be target-dependent.
Systematic Structural Modifications of the Benzamide Ring
The benzamide ring of this compound offers multiple positions for substitution, allowing for a detailed exploration of the SAR. The existing 4-methoxy and 3-nitro substituents are key features that can be modified or replaced to probe their role in the compound's activity.
The introduction of halogens, alkyl, or other aromatic groups onto the benzamide ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule.
Halogenation: The placement of halogen atoms on the benzamide ring can have a profound effect on activity. Halogens are electron-withdrawing through an inductive effect but can be electron-donating through resonance. nih.gov Their impact is often position-dependent. For example, in a series of halogenated disinfectants that inhibit 5α-reductase type 1, a clear structure-activity relationship was observed with respect to halogen content and position. nih.gov In some series of benzamides, halogen substitution has been shown to enhance biological activity.
Alkyl Substituents: The addition of alkyl groups to the benzamide ring generally increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets of a target protein. However, the size and position of the alkyl group are critical, as bulky substituents can introduce steric hindrance that prevents optimal binding. In studies of N-alkyl nitrobenzamides, it was found that derivatives with intermediate lipophilicities, influenced by the alkyl chain length, exhibited the best activities. nih.gov
Aromatic Substituents: The introduction of an additional aromatic ring, either directly or via a linker, can lead to beneficial π-π stacking interactions with aromatic amino acid residues in the target's binding site. The relative orientation of the two aromatic rings is crucial for such interactions.
| Benzamide Ring Substitution | Physicochemical Effect | Potential Impact on Activity |
| Halogen (e.g., Cl, F) | Increases lipophilicity, electron-withdrawing | Can increase or decrease activity depending on position and target. |
| Small Alkyl (e.g., -CH3) | Increases lipophilicity, electron-donating | May enhance activity by occupying a hydrophobic pocket. |
| Bulky Alkyl (e.g., -t-butyl) | Significantly increases lipophilicity and steric bulk | Often decreases activity due to steric hindrance. |
| Phenyl | Increases size and potential for π-π stacking | Can enhance activity if favorable interactions are formed. |
This table provides a generalized summary of expected effects based on SAR principles.
Replacing the benzamide ring with or attaching a heterocyclic ring system is a common strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. Heterocycles can introduce additional hydrogen bond donors and acceptors, alter the electronic distribution, and improve solubility.
The incorporation of various heterocyclic rings, such as pyridine, oxadiazole, or benzimidazole, into benzamide-containing structures has been shown to yield compounds with a wide range of biological activities, including insecticidal, fungicidal, and anticancer effects. nih.govnih.gov For instance, studies on benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) demonstrated good fungicidal and larvicidal activities. nih.gov The nature and substitution pattern of the heterocyclic ring are critical determinants of the resulting biological activity. The introduction of a heterocyclic moiety can serve as a bioisosteric replacement for the phenyl ring, potentially leading to improved interactions with the target protein. researchgate.net
| Heterocyclic Ring Incorporation | Key Features | Potential Impact on Activity |
| Pyridine | Aromatic, nitrogen atom as H-bond acceptor | Can improve solubility and introduce new binding interactions. |
| Oxadiazole | Aromatic, multiple heteroatoms for H-bonding | Can act as a bioisostere for an ester or amide group, potentially improving metabolic stability. |
| Thiazole | Aromatic, contains sulfur and nitrogen | Has been shown to be a successful "B" ring replacement in some anticancer agents. acs.orgnih.gov |
| Benzimidazole | Fused aromatic system, H-bond donor/acceptor | Can participate in extensive stacking and hydrogen bonding interactions. nih.gov |
This table illustrates the potential outcomes of incorporating heterocyclic systems into the benzamide scaffold.
Development of Predictive Models for SAR (e.g., 3D-Pharmacophores)
To rationalize the SAR data and guide the design of new, more potent derivatives, computational modeling techniques such as 3D-pharmacophore and Quantitative Structure-Activity Relationship (QSAR) models are often employed.
A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to be active at a particular biological target. dergipark.org.trresearchgate.net For a series of benzamide derivatives, a pharmacophore model could be generated based on the structures of the most active compounds. Such a model for this compound derivatives would likely include features corresponding to the aromatic rings, the hydrogen bonding capabilities of the amide linker, and the electronic features of the methoxy and nitro groups. A five-featured pharmacophore model developed for a series of three-substituted benzamide derivatives included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic group, and two aromatic rings. nih.gov
Design, Synthesis, and Evaluation of Novel Analogues and Derivatives of N 2,4 Dimethoxyphenyl 4 Methoxy 3 Nitrobenzamide
Rational Design Strategies for New Derivatives
The rational design of new derivatives of N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide involves a variety of modern medicinal chemistry techniques. These strategies aim to modify the molecule's structure to enhance potency, selectivity, and pharmacokinetic properties.
Bioisosteric replacement is a fundamental strategy in drug design where a functional group is substituted with another group that has similar physical or chemical properties, with the goal of improving the compound's biological profile. spirochem.comcambridgemedchemconsulting.comu-tokyo.ac.jp For this compound, several functional groups can be targeted for bioisosteric replacement.
The nitro group (-NO₂) is a key feature of the molecule. While it may be crucial for activity, it can also be associated with toxicity. Therefore, replacing the nitro group with other electron-withdrawing groups that can mimic its electronic properties is a common strategy. Examples of bioisosteres for the nitro group include a nitrile (-CN), a trifluoromethyl (-CF₃), or a sulfone (-SO₂R) group.
The methoxy (B1213986) groups (-OCH₃) on both phenyl rings contribute to the molecule's lipophilicity and potential for hydrogen bonding. These can be replaced with other groups to modulate these properties. For instance, replacement with a hydroxyl (-OH) group could introduce a new hydrogen bond donor, while substitution with a halogen (e.g., -F, -Cl) could alter the electronic distribution and metabolic stability. cambridgemedchemconsulting.com The amide linkage (-CONH-) is another critical functional group that can be replaced by bioisosteres such as a thioamide (-CSNH-), a urea (B33335) (-NHCONH-), or a 1,2,3-triazole ring to improve metabolic stability and other pharmacokinetic parameters. nih.govnih.gov
Table 1: Potential Bioisosteric Replacements for this compound
| Functional Group | Original Group | Potential Bioisosteric Replacements | Rationale for Replacement |
| Nitro Group | -NO₂ | -CN, -CF₃, -SO₂CH₃ | Modulate electronic properties, potentially reduce toxicity. |
| Methoxy Group | -OCH₃ | -OH, -F, -Cl, -CH₃ | Alter lipophilicity, metabolic stability, and hydrogen bonding capacity. |
| Amide Linkage | -CONH- | -CSNH-, -NHCONH-, 1,2,3-triazole | Improve metabolic stability and pharmacokinetic properties. nih.govnih.gov |
Scaffold hopping is a computational or medicinal chemistry strategy used to identify novel core structures (scaffolds) that maintain the same biological activity as the original compound. nih.govbhsai.orguniroma1.it This approach can lead to the discovery of new chemical series with improved properties, such as enhanced potency or better intellectual property positioning. For this compound, scaffold hopping could involve replacing one or both of the phenyl rings with other aromatic or heteroaromatic systems. For example, the dimethoxyphenyl ring could be replaced by an indazole, a quinoline, or other bicyclic systems. nih.gov
Hybridization involves combining structural features from different pharmacophores to create a new hybrid molecule with potentially enhanced or dual activity. Analogues of this compound could be designed by incorporating fragments from other known biologically active molecules that target related pathways.
Fragment-based drug discovery (FBDD) is a method that starts with identifying small chemical fragments that bind weakly to a biological target. rsc.orgnih.govrsc.orgnih.gov These fragments are then grown or linked together to produce a lead compound with higher affinity. In the context of this compound, a fragment-based approach could involve identifying key binding fragments within the molecule, such as the nitrobenzamide or the dimethoxyphenyl moiety. These fragments could then be used as starting points to design novel analogues by exploring different linking strategies or by growing the fragments to better fit the target's binding site.
Synthesis of Diversified Libraries of this compound Analogues
The synthesis of a diverse library of analogues is crucial for structure-activity relationship (SAR) studies. Modern synthetic techniques enable the rapid generation of a large number of compounds for biological screening.
Parallel synthesis and combinatorial chemistry are powerful tools for the rapid creation of large libraries of related compounds. uniroma1.itresearchgate.netmdpi.com These techniques involve the systematic and repetitive covalent connection of a set of different "building blocks" to yield a large array of diverse molecular entities.
For the synthesis of this compound analogues, a parallel synthesis approach could be employed. This would typically involve reacting a common intermediate, such as 4-methoxy-3-nitrobenzoyl chloride, with a library of different anilines. Alternatively, a library of substituted benzoyl chlorides could be reacted with 2,4-dimethoxyaniline (B45885). These reactions can be carried out in multi-well plates, allowing for the simultaneous synthesis of hundreds of compounds.
Table 2: Example of a Parallel Synthesis Approach for N-Aryl-4-methoxy-3-nitrobenzamide Analogues
| Reaction Step | Reactant 1 | Reactant 2 (Library of Anilines) | Resulting Products |
| Amide Coupling | 4-methoxy-3-nitrobenzoyl chloride | Aniline (B41778), 2-fluoroaniline, 4-chloroaniline, etc. | A library of N-substituted-4-methoxy-3-nitrobenzamides. |
The development of robust and general synthetic protocols is essential for the efficient production of compound libraries. For this compound and its analogues, the core reaction is typically an amide bond formation. A general and reliable method for this transformation is the reaction of a carboxylic acid with an amine, often facilitated by a coupling agent.
A typical synthetic route would start with 4-methoxy-3-nitrobenzoic acid. This can be converted to the corresponding acid chloride, which is then reacted with a variety of substituted anilines to generate a library of benzamide (B126) derivatives. nih.govmdpi.com Alternatively, modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) can be used to directly couple the carboxylic acid with the anilines, often providing high yields and broad substrate scope. nih.govijpbs.com
Further diversification can be achieved through modifications of the starting materials. For example, a variety of substituted 4-alkoxy-3-nitrobenzoic acids can be synthesized and then coupled with a library of anilines. Similarly, modifications to the 2,4-dimethoxyaniline moiety can be introduced before the coupling step. The use of solid-phase synthesis, where one of the reactants is attached to a resin, can also facilitate the purification of the final products in a library synthesis. mdpi.comnih.gov
Comparative Biological Evaluation of Synthesized Analogues (In Vitro)
The in vitro biological evaluation of newly synthesized analogues of this compound is a critical step in identifying promising lead candidates. This phase of research focuses on assessing the potency and selectivity of these compounds against specific biological targets.
A series of novel 4-substituted-3-nitrobenzamide derivatives have been designed and synthesized to explore their therapeutic potential. The anti-tumor activities of these compounds were evaluated in vitro against a panel of human cancer cell lines, including HCT-116 (colon cancer), MDA-MB-435 (melanoma), and HL-60 (leukemia), using the sulforhodamine B (SRB) assay.
The results indicated that most of the synthesized compounds exhibited significant anti-tumor activity. For instance, compound 4a demonstrated the most potent inhibitory effects across all three cancer cell lines, with GI50 values ranging from 1.904 to 2.111 µM. A number of other analogues, specifically 4g and 4l-4n , also displayed potent inhibitory activity against the MDA-MB-435 and HL-60 cell lines, with GI50 values in the low micromolar range (1.008-3.586 µM and 1.993-3.778 µM, respectively). These findings underscore the potential of the 4-substituted-3-nitrobenzamide scaffold as a basis for the development of novel anticancer agents.
Table 1: In Vitro Anti-tumor Activity of Selected 4-Substituted-3-Nitrobenzamide Analogues
| Compound | HCT-116 (GI50, µM) | MDA-MB-435 (GI50, µM) | HL-60 (GI50, µM) |
|---|---|---|---|
| 4a | 2.111 | 1.904 | 1.987 |
| 4g | >10 | 1.008 | 2.564 |
| 4l | >10 | 3.586 | 3.778 |
| 4m | 8.976 | 2.134 | 1.993 |
| 4n | 7.543 | 1.982 | 2.011 |
In a separate line of investigation, nitro-substituted benzamide derivatives were synthesized and assessed for their in vitro anti-inflammatory activity. This was achieved by measuring their capacity to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Among the synthesized compounds, compounds 5 and 6 demonstrated notably high inhibitory capacities in a dose-dependent manner, with IC50 values of 3.7 and 5.3 µM, respectively. Importantly, these compounds did not exhibit cytotoxicity at the tested concentrations.
The selectivity of novel drug candidates is a crucial determinant of their therapeutic index. While the direct selectivity profile of this compound analogues has not been extensively detailed in the available literature, related studies on similar scaffolds provide insights into potential strategies for achieving selectivity. For instance, in the development of N-benzimidazole-derived carboxamides, selectivity was observed against the MCF-7 breast cancer cell line. This suggests that modifications to the benzamide scaffold can influence target selectivity.
Further research is necessary to systematically evaluate the selectivity profiles of this compound derivatives against a broader range of biological targets, including off-target proteins, to ascertain their potential for focused therapeutic action.
Computational-Assisted Design and Optimization Cycles
Computational chemistry plays a pivotal role in modern drug discovery, enabling the rational design and optimization of lead compounds. Methodologies such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling are instrumental in this process.
Molecular docking studies have been employed to elucidate the binding modes of nitrobenzamide derivatives with their biological targets. For example, in the study of anti-inflammatory nitro-substituted benzamides, molecular docking analysis on inducible nitric oxide synthase (iNOS) revealed that the most active compounds, 5 and 6 , bind to the enzyme more efficiently than other analogues. This enhanced binding was attributed to an optimal number and orientation of nitro groups and favorable polarizability.
Such computational insights are invaluable for guiding the iterative process of lead optimization. By understanding the key interactions between a ligand and its target protein, medicinal chemists can design new analogues with improved binding affinity and, consequently, enhanced potency.
Quantitative structure-activity relationship (QSAR) analysis is a computational technique used to identify the physicochemical properties of molecules that are critical for their biological activity. While specific QSAR studies on this compound were not found, research on other nitrobenzamide derivatives highlights the utility of this approach.
For instance, a QSAR study on 3-nitro-2,4,6-trihydroxybenzamide derivatives as photosynthetic electron transport inhibitors identified that the presence of hydroxyl and nitro groups were the most significant molecular properties determining their inhibitory efficiency. A 2D-QSAR model was developed with a good correlation coefficient (r²) of 0.8544 and a cross-validated squared correlation coefficient (q²) of 0.7139, indicating its predictive ability. Such models can be instrumental in designing new analogues with potentially enhanced activity prior to their synthesis, thereby streamlining the drug discovery process.
Future Perspectives and Emerging Research Directions
Exploration of Additional In Vitro and Cellular Biological Targets for N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide
The unique combination of a nitrobenzamide core with dimethoxyphenyl and methoxy (B1213986) substitutions suggests several plausible, yet unexplored, biological activities for this compound. Future in vitro and cellular screening efforts could be directed towards a variety of potential targets.
Nitro-containing aromatic compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. acs.org Specifically, nitrobenzamide derivatives have been investigated for their promising antitubercular activity, with some acting as inhibitors of essential enzymes in Mycobacterium tuberculosis, such as decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1). researchgate.netmdpi.com The nitro group can also play a role in anti-inflammatory action by inhibiting inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines. acs.org
Furthermore, the substituted benzamide (B126) scaffold is a well-established pharmacophore in medicinal chemistry with a diverse range of biological targets. researchgate.netnih.gov Many substituted benzamides are known to interact with dopamine (B1211576) receptors, particularly the D2 subtype, and are used in the treatment of various central nervous system disorders. orientjchem.orgnih.gov The presence of methoxy and dimethoxyphenyl groups in other molecular contexts has been associated with activities such as anticancer effects, by targeting enzymes like poly(ADP-ribose) polymerase-1 (PARP-1), and gastrokinetic effects. nih.govnih.gov
A summary of potential, yet hypothetical, biological targets for this compound based on its structural motifs is presented below.
| Structural Motif | Potential Biological Target Class | Potential Therapeutic Area |
| Nitrobenzamide | Antimicrobial Enzymes (e.g., DprE1) | Infectious Diseases (e.g., Tuberculosis) |
| Nitrobenzamide | Pro-inflammatory Cytokines (e.g., iNOS) | Inflammatory Disorders |
| Substituted Benzamide | Dopamine Receptors (e.g., D2) | Neurology, Psychiatry |
| Substituted Benzamide | PARP Enzymes | Oncology |
| Methoxy/Dimethoxyphenyl | Various Kinases and Receptors | Oncology, Gastroenterology |
Advanced Mechanistic Studies using Omics Technologies (e.g., Proteomics, Metabolomics for target identification)
To elucidate the mechanism of action of this compound and identify its specific cellular targets, advanced "omics" technologies could be employed. These approaches offer an unbiased, systems-level view of the molecular changes induced by a compound.
Proteomics: Quantitative proteomics can be a powerful tool for identifying the direct protein targets of a small molecule. rsc.org Techniques such as chemical proteomics, where a compound is used as a "bait" to capture its binding partners from cell lysates, can pinpoint specific interactions. nih.gov For instance, a proteomics-based approach was successfully used to identify methionine aminopeptidases as the molecular target for a class of marine natural products known as bengamides. researchgate.netresearchgate.net By comparing the proteomic profiles of cells treated with this compound to untreated cells, researchers could identify proteins with altered expression, post-translational modifications, or thermal stability, providing clues to the compound's mechanism of action. nih.gov
Metabolomics: Metabolomic profiling can reveal the downstream effects of a compound on cellular metabolism. researchgate.net By analyzing the changes in the levels of various metabolites (e.g., amino acids, lipids, nucleotides) in response to treatment with this compound, researchers could identify the metabolic pathways that are perturbed. nih.gov This information can help to infer the compound's mechanism of action and potential off-target effects. For example, metabolomics has been used to study the metabolic changes in bacteria in response to treatment with the anti-inflammatory drug benzydamine. encyclopedia.pub
An integrated multi-omics approach, combining proteomics, metabolomics, and potentially transcriptomics, would provide a comprehensive understanding of the cellular response to this compound, facilitating the identification of its primary targets and downstream signaling pathways. nih.gov
Development of Prodrug Strategies for Enhanced Molecular Delivery (Theoretical Considerations Only)
The structure of this compound offers several theoretical avenues for the development of prodrugs to enhance its molecular delivery and therapeutic efficacy. A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form within the body. nih.govresearchgate.net
One particularly relevant strategy for this compound is the development of bioreductive prodrugs . This approach leverages the presence of the nitroaromatic group. nih.govencyclopedia.pub In the hypoxic (low oxygen) environments characteristic of solid tumors, the nitro group can be selectively reduced by endogenous reductase enzymes to form highly reactive species, leading to the release of a cytotoxic agent. mdpi.comresearchgate.netnih.gov This targeted activation would minimize toxicity to healthy, well-oxygenated tissues. nih.gov Theoretical prodrugs of this compound could be designed where the nitro group acts as a trigger for the release of the active benzamide, or a more potent cytotoxic payload, specifically within the tumor microenvironment.
Another approach is the design of enzyme-activated prodrugs . This strategy involves attaching a promoiety to the parent drug via a linker that can be cleaved by a specific enzyme that is overexpressed in the target tissue, such as cancer cells. acs.orgresearchgate.netnih.gov For instance, a glycosidic bond could be introduced, which would be cleaved by glycosidases that are often upregulated in tumors. rsc.org Alternatively, if the parent compound has a suitable functional group, it could be masked with a promoiety that is a substrate for enzymes like phosphatases or proteases. acs.orgresearchgate.net
The table below outlines some theoretical prodrug strategies that could be explored for this compound.
| Prodrug Strategy | Activation Mechanism | Potential Advantage |
| Bioreductive Prodrug | Reduction of the nitro group in hypoxic conditions | Targeted drug release in solid tumors |
| Enzyme-Activated Prodrug | Cleavage by tumor-specific enzymes (e.g., glycosidases, proteases) | Increased therapeutic index and reduced systemic toxicity |
| Carrier-Linked Prodrug | Attachment of a promoiety to improve solubility or permeability | Enhanced bioavailability and pharmacokinetic properties |
Integration of Artificial Intelligence and Machine Learning in Benzamide Design and SAR Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and design. nih.govnih.gov These computational tools can be applied to accelerate the development and optimization of benzamide derivatives like this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to build QSAR models that predict the biological activity of compounds based on their chemical structure. nih.govyoutube.com By training a model on a dataset of known benzamide derivatives with their corresponding biological activities, it would be possible to predict the activity of novel, untested compounds. nih.gov This would allow for the in silico screening of large virtual libraries of benzamide derivatives to identify the most promising candidates for synthesis and experimental testing.
De Novo Drug Design: Generative AI models can be used to design entirely new molecules with desired properties. nih.gov These models can be trained on large datasets of known drugs and bioactive molecules to learn the underlying principles of molecular design. By providing the model with a set of desired properties, such as high affinity for a specific target and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics, it can generate novel benzamide structures that are predicted to be effective.
Predictive Modeling of ADMET Properties: AI and ML can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. nih.gov By predicting these properties early in the drug discovery process, it is possible to identify and deprioritize compounds that are likely to fail in later stages of development due to poor pharmacokinetics or toxicity.
Collaborative Research Opportunities in Chemical Biology and Material Science (if applicable to non-biological uses)
Beyond its potential therapeutic applications, the chemical structure of this compound and related benzamides could be of interest in material science, opening avenues for collaborative research between chemical biologists and material scientists.
Polymer Science: Benzamides are known building blocks for the synthesis of polyamides, a class of polymers with a wide range of applications. acs.org For example, poly(1,4-benzamide) is a rigid-rod polymer with interesting solution properties. acs.org The specific substitutions on this compound could be exploited to create novel polymers with unique properties, such as enhanced solubility in organic solvents or specific self-assembly characteristics. researchgate.net Collaborative efforts could focus on the synthesis and characterization of new polyamides derived from this and related benzamide monomers for applications in advanced materials.
Functionalized Materials: The functional groups present in this compound, such as the nitro and methoxy groups, could be used to functionalize surfaces or nanoparticles for various applications. For example, the nitro group could be reduced to an amine, which could then be used to couple the molecule to other materials. Such functionalized materials could have applications in sensing, catalysis, or as components of electronic devices.
Supramolecular Chemistry: The benzamide moiety is known to participate in hydrogen bonding, which can drive the self-assembly of molecules into well-defined supramolecular structures. The specific substitution pattern of this compound could influence its self-assembly behavior, leading to the formation of interesting and potentially useful nanomaterials.
Interdisciplinary collaborations would be crucial to explore these non-biological applications, combining expertise in organic synthesis, polymer chemistry, and materials characterization.
Q & A
Q. What are the optimal synthetic routes for N-(2,4-dimethoxyphenyl)-4-methoxy-3-nitrobenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution, where 4-methoxy-3-nitrobenzoyl chloride reacts with 2,4-dimethoxyaniline. Key parameters include:
- Solvent : Dichloromethane or THF for solubility of aromatic amines and acyl chlorides .
- Base : Triethylamine (TEA) to neutralize HCl byproducts and drive the reaction forward .
- Temperature : Room temperature (20–25°C) to minimize side reactions (e.g., hydrolysis of acyl chloride).
- Purification : Column chromatography using neutral Al₂O₃ or silica gel with ethyl acetate/hexane gradients to isolate the product .
Yield optimization requires stoichiometric control (1:1 molar ratio of amine to acyl chloride) and inert atmosphere to prevent moisture interference.
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodological Answer : A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy at C2/C4 and nitro at C3). Aromatic proton splitting patterns and nitro group deshielding (~8.5–9.0 ppm for nitro-adjacent protons) are diagnostic .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of methoxy or nitro groups) .
- Elemental Analysis : To validate empirical formula (C₁₆H₁₆N₂O₆) and rule out impurities .
Q. What solvents and conditions are suitable for solubility and stability studies of this nitrobenzamide derivative?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (DMF, DMSO) due to the nitro and methoxy groups’ polarity. Limited solubility in water (logP ~2.5 predicted) requires DMSO stock solutions for biological assays .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Nitro groups may degrade under UV light; store in amber vials at –20°C .
Advanced Research Questions
Q. How does the nitro group at C3 influence the electronic and steric properties of the benzamide scaffold in catalytic or biological interactions?
- Methodological Answer :
- Computational Analysis : Use density functional theory (DFT) to map electrostatic potential surfaces. The nitro group’s electron-withdrawing effect reduces electron density on the benzene ring, affecting π-π stacking in protein binding .
- Comparative Studies : Synthesize analogs (e.g., replacing –NO₂ with –CN or –CF₃) and compare bioactivity. For example, nitro-to-cyano substitution in reduced antibacterial potency by 40%, highlighting nitro’s role in redox interactions .
Q. What strategies can resolve contradictions in reported biological activities of structurally similar nitrobenzamides?
- Methodological Answer :
- Meta-Analysis : Compare datasets from PubChem, ChEMBL, and independent studies. For example, discrepancies in cytotoxicity (IC₅₀ ranges from 5–50 µM) may arise from assay conditions (e.g., cell line variability, serum concentration) .
- Dose-Response Validation : Re-test the compound under standardized protocols (e.g., NCI-60 panel for anticancer activity) with positive controls (e.g., doxorubicin) .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity for kinase or protease targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against kinase ATP-binding pockets (e.g., EGFR, VEGFR). The methoxy groups’ orientation may hinder binding to hydrophobic regions, suggesting substitution with bulkier groups (e.g., –OCH₂CF₃) .
- ADMET Prediction : SwissADME or pkCSM to optimize bioavailability. For instance, reducing logP from 2.5 to 1.8 via –COOH substitution improves aqueous solubility but may reduce membrane permeability .
Q. What experimental designs are recommended to assess the compound’s potential as a fluorescent probe or photosensitizer?
- Methodological Answer :
- Photophysical Studies : Measure UV-Vis absorption (λmax ~300–350 nm due to nitro-aromatic conjugation) and fluorescence quantum yield. Nitro groups typically quench fluorescence, but methoxy groups may enhance it in polar environments .
- ROS Detection : Use dichlorofluorescein (DCFH) assay to evaluate singlet oxygen generation under UV irradiation, relevant for photodynamic therapy applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
